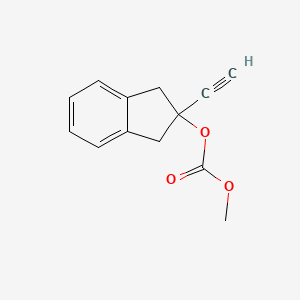

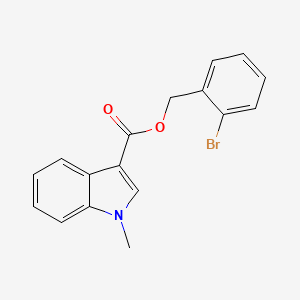

Carbonic acid 2-ethynyl-indan-2-yl ester methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

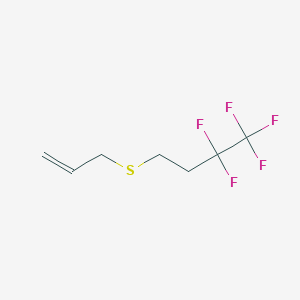

“Carbonic acid 2-ethynyl-indan-2-yl ester methyl ester” is a type of carbonate ester . Carbonate esters are organic compounds that are esters of carbonic acid and consist of a carbonyl group flanked by two alkoxy groups . This compound is part of a diversified compound library and has a CAS number of 1029773-30-5 .

Molecular Structure Analysis

The general structure of carbonate esters is R−O−C(=O)−O−R’, where R and R’ represent organic substituents . The specific molecular structure of “this compound” is not provided in the sources I found.Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C13H12O3, and its molecular weight is 216.23258 . Other physical and chemical properties are not specified in the sources I found.Aplicaciones Científicas De Investigación

Alkoxycarbonylation of Unsaturated Substrates

Alkoxycarbonylation of unsaturated phytogenic substrates, including various acids and esters, has been explored using palladium catalysts. This process, relevant for the synthesis of esters, demonstrates the potential for carbonic acid derivatives in creating advanced chemical products and polymers. High yields and selectivities to the linear structured products were achieved, indicating the importance of such reactions in industrial applications (Sevostyanova & Batashev, 2023).

Biobased Carbonates from Oleochemicals

The conversion of vegetable oil and its derivatives into oleochemical-based carbonates (esters of carbonic acid) has been reviewed, highlighting synthetic routes and potential applications of these biobased materials. The creation of carbonated methyl oleate using novel synthesis routes suggests the versatility of carbonic acid esters in producing green chemicals from renewable resources (Doll, Kenar, & Erhan, 2007).

Polyhydroxyalkanoates and Biopolymers

Research on Polyhydroxyalkanoate (PHA), a biodegradable microbial polymer, indicates the role of ester bonds in the formation of these materials. PHAs, composed of various hydroxyalkanoic acid monomers, are significant for their biodegradability and applications in bioplastics. The synthesis and application potential of PHAs emphasize the importance of ester chemistry in developing renewable and environmentally friendly materials (Amara, 2010).

Carbon-based Solid Acids

The development of carbon-based solid acids for catalysis and environmental applications points to the broader utility of carbon materials in chemistry. These materials, including ester-functionalized variants, are crucial for renewable energy and environmental remediation, demonstrating the versatility of carbonic acid derivatives in various scientific applications (Mahajan & Gupta, 2019).

Propiedades

IUPAC Name |

(2-ethynyl-1,3-dihydroinden-2-yl) methyl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-3-13(16-12(14)15-2)8-10-6-4-5-7-11(10)9-13/h1,4-7H,8-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSXEUMMBSZXAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OC1(CC2=CC=CC=C2C1)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester](/img/structure/B6343331.png)

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)